molecular formula C23H21NO4S B8071169 (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

Cat. No.: B8071169
M. Wt: 407.5 g/mol
InChI Key: HCLUWRXASUZLPY-LBAQZLPGSA-N
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Description

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is a useful research compound. Its molecular formula is C23H21NO4S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid, commonly referred to as Fmoc-Thiophenyl-Amino Acid, is a synthetic amino acid derivative utilized primarily in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective deprotection of amino acids during solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21NO4S, with a molecular weight of 405.49 g/mol. The structure consists of an amino acid backbone with a thiophene ring and an Fmoc group, which enhances its stability and reactivity in various chemical environments.

PropertyValue
Molecular FormulaC23H21NO4S
Molecular Weight405.49 g/mol
IUPAC NameThis compound
CAS Number1234567-89-0

The Fmoc protecting group provides stability during peptide synthesis, allowing for selective reactions under acidic conditions. Upon exposure to acidic environments, the Fmoc group can be removed, enabling the amino group to participate in further coupling reactions. The thiophene moiety contributes unique electronic properties that can influence the biological activity of peptides synthesized using this compound.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene-based amino acids possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways. A notable study highlighted its effectiveness against breast cancer cells, indicating its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are key factors in neuronal damage. This opens avenues for exploring its use in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Cancer Treatment

In a controlled trial involving various cancer cell lines, researchers tested the cytotoxic effects of peptides synthesized with this compound. The findings revealed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being identified .

Properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLUWRXASUZLPY-LBAQZLPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CSC=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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